2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7 and an amine group at position 2. For instance, microwave-assisted synthesis has been employed to generate substituted pyrazolo[1,5-a]pyrimidines with high yields (89% for ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) . Additionally, the condensation of β-enaminones with aminopyrazoles under optimized conditions is a plausible route .
The compound’s structural features—specifically the 2,7-dimethyl groups and 3-amine moiety—may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Pyrazolo[1,5-a]pyrimidine derivatives are known for their roles as kinase inhibitors, enzyme modulators, and ligands for therapeutic targets like the translocator protein 18 kDa (TSPO) .
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODCLPFHVZDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate pyrazole derivatives with formamide or other suitable reagents. One common method includes the cyclization of 3-amino-1H-pyrazole with 2,4-pentanedione under acidic conditions, followed by methylation at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-3-amine Derivatives
Key Insights from Comparative Analysis:
Amine vs. Acetamide at Position 3: The 3-amine group in the target compound offers a hydrogen-bond donor site, contrasting with the acetamide group in TSPO ligands, which introduces additional hydrophobicity .
Synthetic Accessibility: Microwave-assisted methods (e.g., for ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate ) highlight the feasibility of regioselective synthesis, though functionalization at position 3 may require specialized reagents (e.g., β-enaminones ).
Physicochemical Properties :
- The 2,7-dimethyl groups likely lower LogD values compared to bulkier substituents (e.g., 3-phenyl or 3-acetamide), improving aqueous solubility .
Biological Performance :
- nSMase2 inhibitors with pyrazolo[1,5-a]pyrimidin-3-amine scaffolds demonstrate that small substituents (e.g., methyl, ethyl) enhance enzyme inhibition, while larger groups (e.g., phenyl) may improve binding affinity .
Biological Activity
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N4, with a molecular weight of 162.19 g/mol. Its unique fused ring structure combines pyrazole and pyrimidine elements, which contributes to its reactivity and biological properties. The compound's specific substitution pattern at the 2 and 7 positions is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating related biological pathways. This mechanism is essential for its applications in drug development and therapeutic interventions.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study involving triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against MCF-7 breast cancer cells (IC50 = 15.3 µM) when tested alongside other compounds .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.3 | |
| Triazole-linked glycohybrids | MDA-MB-231 (breast cancer) | Not effective |
Antiviral and Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been investigated for antiviral properties and anti-inflammatory effects. It has shown activity against viral infections by inhibiting viral replication through interactions with viral enzymes or host cell receptors. Furthermore, its anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation.
Antiparasitic Activity
Derivatives of this compound have also demonstrated antitrypanosomal and antischistosomal activities. These properties make the compound a candidate for developing treatments against parasitic infections such as Chagas disease and schistosomiasis.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For example:
- Synthesis of Glycohybrids : A copper-catalyzed synthesis method yielded a series of glycohybrids derived from pyrazolo[1,5-a]pyrimidines that were evaluated for their anticancer potential. The findings indicated that specific modifications could significantly enhance their efficacy against cancer cell lines .
Comparative Analysis with Similar Compounds
Understanding how structural variations influence biological activity is critical for drug design. Below is a comparison of this compound with related compounds:
Table 2: Comparison of Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Specific substitution pattern influencing activity | Anticancer, antiviral |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | Different substitution affecting binding affinity | Variable |
| Pyrazolo[3,4-d]pyrimidine | Structural analogues with distinct activities | Antimetabolite potential |
Q & A
Q. What are the common synthetic routes for 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A validated method includes:
- Step 1 : Reacting 5-amino-3-methylpyrazole with acetylacetone under reflux in ethanol, catalyzed by acetic acid, to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Introducing substituents via nucleophilic substitution or cross-coupling reactions. For example, dimethylation at positions 2 and 7 can be achieved using methyl iodide in the presence of a base like K₂CO₃ .
- Key Conditions : Solvents (DMF, ethanol), temperatures (80–120°C), and catalysts (Pd for cross-coupling) are critical for yield optimization.
Q. How is this compound characterized using spectroscopic methods?
- NMR : <sup>1</sup>H NMR shows distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). <sup>13</sup>C NMR confirms quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .
- IR : Stretching vibrations for amine (3300–3500 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 for C₈H₁₀N₄) and fragmentation patterns validate the structure .
Q. What are the key physicochemical properties relevant to experimental handling?
Q. What are standard safety protocols for handling this compound?
- PPE : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methyl iodide) .
- Waste Disposal : Classify as hazardous organic waste; incinerate via approved facilities .
Advanced Research Questions
Q. How to design experiments to evaluate kinase inhibition (e.g., CDK9) using this compound?
- Assay Design :
- Enzyme Source : Recombinant CDK9/cyclin T1 complex .
- Substrate : ATP and a peptide (e.g., Ser/Thr kinase substrate).
- IC₅₀ Determination : Use a radiometric assay (³²P-ATP) or fluorescence polarization .
- Controls : Include staurosporine (positive control) and DMSO (vehicle control).
- Data Interpretation : Fit dose-response curves to calculate inhibition constants (e.g., Ki ≈ 0.5–2 µM for related pyrazolo[1,5-a]pyrimidines) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Potential Causes :
- Purity : HPLC analysis (>95% purity) to rule out impurities affecting activity .
- Assay Conditions : Validate buffer pH, ionic strength, and ATP concentrations (e.g., 10–100 µM ATP) .
- Enzyme Lot Variability : Standardize enzyme sources and activity batches.
- Resolution : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies enable regioselective functionalization at position 3 or 7?
- Position 3 : Use Pd-catalyzed Buchwald-Hartwig amination with aryl halides .
- Position 7 : Electrophilic substitution with nitro or chloro groups under acidic conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃) .
- Example : Nitration at position 7 achieves >80% yield using fuming HNO₃ at 0°C, followed by reduction to amine .
Q. What advanced analytical techniques are used to study degradation pathways?
- LC-HRMS : Identifies degradation products (e.g., oxidative demethylation or ring-opening) under stress conditions (heat, light) .
- NMR Kinetics : Tracks real-time structural changes in D₂O or DMSO-d₆ at elevated temperatures .
- Computational Modeling : DFT calculations predict reactive sites (e.g., amine group oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
